molecular formula C15H14OS B3025679 (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one CAS No. 1239987-91-7

(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one

Cat. No. B3025679
M. Wt: 242.3 g/mol
InChI Key: XUIAIACHIPOOHR-BJMVGYQFSA-N
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Description

(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, also referred to as 2E-5-phenyl-1-thienyl-2-penten-1-one, is an organic compound that has been studied for its potential applications in the medical and scientific fields. This compound is of interest due to its unique chemical structure and ability to interact with various biological molecules.

Scientific Research Applications

  • Reversible Photochromic Reactions : Kodani et al. (2000) studied optically active photochromic derivatives of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, demonstrating reversible photocyclization reactions in both solution and single-crystalline state. This property could be useful in developing materials with light-responsive characteristics (Kodani et al., 2000).

  • Diastereoselective Cyclization in Chiral Diarylethene Crystals : Yamamoto et al. (2003) synthesized an optically active photochromic diarylethene (a derivative of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one), which formed two crystalline phases with distinct diastereoselective photochromic reactions. This has implications for developing materials with specific optical properties (Yamamoto et al., 2003).

  • Energy Transfer in Photochemistry : Nakagawa and Sigal (1970) explored intramolecular energy transfer in 5-phenyl-2-pentene, a molecule structurally related to (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one. Their findings are relevant to understanding the photochemical behavior of related compounds (Nakagawa & Sigal, 1970).

  • Synthesis of Thiophene-Containing Steroid-Like Molecules : Corvers et al. (1977) investigated the ring closure of derivatives of (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one to synthesize tetrahydrobenzo[b]thiophenes, indicating potential applications in synthetic organic chemistry (Corvers et al., 1977).

  • Monomer-Isomerization Polymerization : Endo et al. (1986) found that 5-Phenyl-2-pentene, a structurally similar compound, undergoes monomer-isomerization polymerization, which could be relevant for polymer chemistry applications (Endo et al., 1986).

  • Cytochrome P450cam-catalyzed Oxidation : Miller et al. (1992) explored the oxidation of a hypersensitive radical probe, including trans-5-phenyl-2-pentene, providing insights into biochemical reaction mechanisms (Miller et al., 1992).

properties

IUPAC Name

(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIAIACHIPOOHR-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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